molecular formula C25H21N5 B14201626 2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile CAS No. 873297-16-6

2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile

Cat. No.: B14201626
CAS No.: 873297-16-6
M. Wt: 391.5 g/mol
InChI Key: FEYDHUIYTBBYTC-UHFFFAOYSA-N
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Description

2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile is a complex organic compound that features a benzonitrile core with pyridinyl and bis(pyridin-2-yl)methylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This would include the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile is unique due to its specific combination of pyridinyl and benzonitrile groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with metal ions or biological targets .

Properties

CAS No.

873297-16-6

Molecular Formula

C25H21N5

Molecular Weight

391.5 g/mol

IUPAC Name

2-[6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-2-yl]benzonitrile

InChI

InChI=1S/C25H21N5/c26-16-20-8-1-2-12-24(20)25-13-7-11-23(29-25)19-30(17-21-9-3-5-14-27-21)18-22-10-4-6-15-28-22/h1-15H,17-19H2

InChI Key

FEYDHUIYTBBYTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=CC(=N2)CN(CC3=CC=CC=N3)CC4=CC=CC=N4

Origin of Product

United States

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